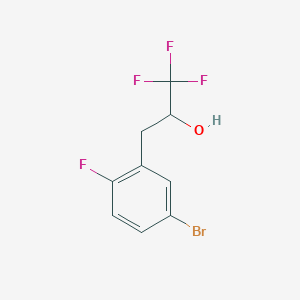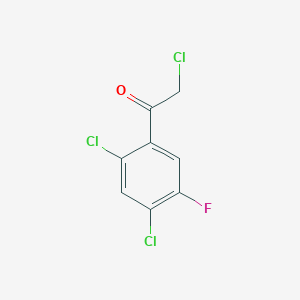
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Cl3FO It is a chlorinated ketone, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one typically involves the chlorination of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one. This can be achieved through the following steps:
Starting Material: 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.
Chlorination: The starting material is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)acetic acid.
Applications De Recherche Scientifique
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-(2,4-difluorophenyl)ethan-1-one: Contains an additional fluorine atom, potentially altering its chemical properties.
2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one: The presence of a methyl group instead of fluorine can influence its steric and electronic properties.
Uniqueness
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4Cl3FO |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 |
Clé InChI |
WKCHLKAXSYRKAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


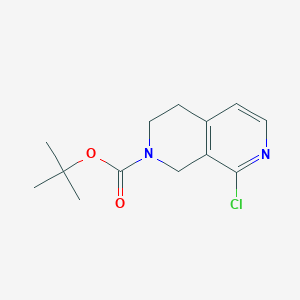
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
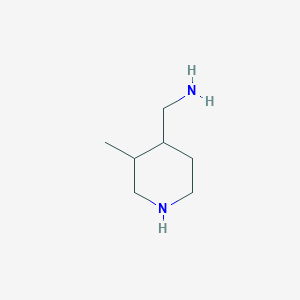
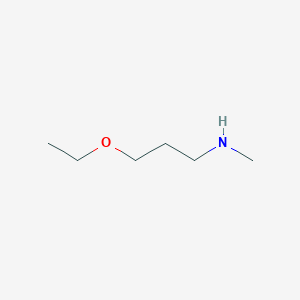
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)

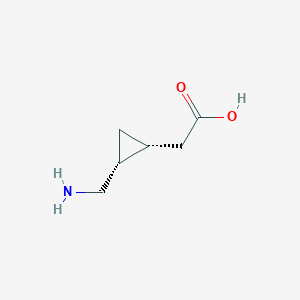
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)


